Cas no 859627-76-2 (methyl(5-nitrothiophen-2-yl)methylamine)

Methyl(5-nitrothiophen-2-yl)methylamine is a nitro-substituted thiophene derivative with a methylamine functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The nitro group enhances electrophilic properties, facilitating further functionalization, while the thiophene core contributes to stability and aromaticity. Its structural features make it suitable for applications in medicinal chemistry, such as the development of bioactive molecules or intermediates in drug synthesis. The compound is typically handled under controlled conditions due to its reactivity, and purity is critical for consistent performance in synthetic workflows.
methyl(5-nitrothiophen-2-yl)methylamine structure
859627-76-2 structure
Product name:methyl(5-nitrothiophen-2-yl)methylamine
CAS No:859627-76-2
MF:C6H8N2O2S
MW:172.204919815063
CID:6013023
PubChem ID:96834653

methyl(5-nitrothiophen-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-5-nitro-2-thiophenemethanamine
    • methyl(5-nitrothiophen-2-yl)methylamine
    • 859627-76-2
    • EN300-1825869
    • methyl[(5-nitrothiophen-2-yl)methyl]amine
    • Inchi: 1S/C6H8N2O2S/c1-7-4-5-2-3-6(11-5)8(9)10/h2-3,7H,4H2,1H3
    • InChI Key: ISSYVQGIHDDBET-UHFFFAOYSA-N
    • SMILES: C1(CNC)SC([N+]([O-])=O)=CC=1

Computed Properties

  • Exact Mass: 172.03064868g/mol
  • Monoisotopic Mass: 172.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.1Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 281.2±25.0 °C(Predicted)
  • pka: 8.39±0.10(Predicted)

methyl(5-nitrothiophen-2-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1825869-2.5g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
2.5g
$949.0 2023-09-19
Enamine
EN300-1825869-1.0g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
1g
$884.0 2023-06-02
Enamine
EN300-1825869-0.25g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
0.25g
$447.0 2023-09-19
Enamine
EN300-1825869-0.5g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
0.5g
$465.0 2023-09-19
Enamine
EN300-1825869-10g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
10g
$2085.0 2023-09-19
Enamine
EN300-1825869-10.0g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
10g
$3807.0 2023-06-02
Enamine
EN300-1825869-0.05g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
0.05g
$407.0 2023-09-19
Enamine
EN300-1825869-5g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
5g
$1406.0 2023-09-19
Enamine
EN300-1825869-1g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
1g
$485.0 2023-09-19
Enamine
EN300-1825869-0.1g
methyl[(5-nitrothiophen-2-yl)methyl]amine
859627-76-2
0.1g
$427.0 2023-09-19

Additional information on methyl(5-nitrothiophen-2-yl)methylamine

Comprehensive Overview of Methyl(5-nitrothiophen-2-yl)methylamine (CAS No. 859627-76-2)

Methyl(5-nitrothiophen-2-yl)methylamine (CAS No. 859627-76-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its nitrothiophene core and methylamine functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it valuable for developing drug candidates and crop protection agents, aligning with current trends in green chemistry and sustainable synthesis.

The growing interest in nitrogen-containing heterocycles like 5-nitrothiophene derivatives stems from their broad applications in medicinal chemistry. Researchers are actively exploring this compound for its potential role in designing enzyme inhibitors and receptor modulators, addressing global health challenges such as antimicrobial resistance. Its electron-withdrawing nitro group enhances reactivity, making it a key building block for structure-activity relationship (SAR) studies.

From an industrial perspective, methyl(5-nitrothiophen-2-yl)methylamine exemplifies the shift toward atom-efficient synthesis methodologies. Recent advancements in catalytic amination and microwave-assisted reactions have improved its production efficiency, reducing environmental impact. These innovations respond to the pharmaceutical industry's demand for cost-effective intermediates while adhering to REACH compliance standards.

Analytical characterization of CAS No. 859627-76-2 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability under various pH conditions makes it suitable for formulation development, particularly in controlled-release drug delivery systems. Such properties are critical for researchers working on precision medicine approaches.

Emerging applications of this thiophene-based compound extend to material science, where its conjugated system shows promise in developing organic semiconductors. This dual utility in life sciences and advanced materials positions it as a compound of interdisciplinary significance, meeting the needs of both biotech startups and electronics manufacturers.

Quality control protocols for 859627-76-2 emphasize residual solvent monitoring and polymorph screening, reflecting stringent industry requirements. The compound's structure-property relationships are frequently discussed in computational chemistry forums, where molecular docking simulations predict its interactions with biological targets.

Supply chain considerations for this specialty chemical highlight the importance of GMP-certified synthesis and cold chain logistics. With increasing demand from contract research organizations (CROs), manufacturers are adopting quality-by-design (QbD) principles to ensure batch-to-batch consistency for critical research applications.

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